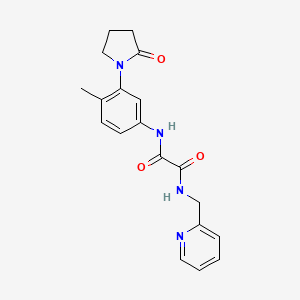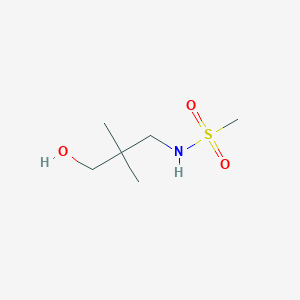
6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(pyrrolidin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the pyridazine family and has been synthesized using various methods.
Scientific Research Applications
Microwave-Assisted Synthesis
- Study Focus: Investigating the effects of microwave conditions on cycloadditions in the synthesis of substituted pyridazines.
- Findings: Enhanced speed of synthesis under microwave conditions, providing an alternative route for the synthesis of pyridazines.
- Reference: (Hoogenboom et al., 2006)
Antimicrobial Agents
- Study Focus: Synthesis of Schiff Bases derived from pyridine-carboxamides as potential antimicrobial agents.
- Findings: Many compounds exhibited significant antimicrobial activity, comparable to reference antibiotic drugs.
- Reference: (Al-Omar & Amr, 2010)
Heterocyclic Compound Applications
- Study Focus: Reviewing the applications of nitrogen-containing heterocyclic compounds, including pyridines and pyridazines.
- Findings: These compounds are used in pharmaceuticals, agrochemicals, and other applications due to their high biological activities.
- Reference: (Higasio & Shoji, 2001)
SARS-CoV Protease Inhibitors
- Study Focus: Development of inhibitors derived from thieno[2,3-d]-pyrimidine derivatives for SARS-CoV 3C-like protease.
- Findings: Identified compounds were active against influenza A neuraminidase virus, suggesting potential antiviral applications.
- Reference: (El-All et al., 2016)
Synthesis of 2,3-Dihydropyrrolizines
- Study Focus: Synthesizing 2,3-di-hydropyrrolizines from Weinreb 3-(pyrrolidin-2-ylidene)propionamides.
- Findings: Enabled synthesis of a variety of carbonyl intermediates, important for pyrrole synthesis.
- Reference: (Calvo et al., 2002)
Angiotensin II Antagonists
- Study Focus: Developing pyridines and other heterocycles as potent angiotensin II antagonists.
- Findings: Identified compounds with potential applications in treating hypertension and related cardiovascular diseases.
- Reference: (Winn et al., 1993)
properties
IUPAC Name |
N-(3-methylphenyl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-5-4-6-13(11-12)17-16(21)14-7-8-15(19-18-14)20-9-2-3-10-20/h4-8,11H,2-3,9-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOMAXLPOACUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2878206.png)

![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878210.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2878214.png)
![5-(2-methoxyethyl)-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2878215.png)
![Methyl 4-[(2-chloro-4-fluorophenyl)methoxy]quinoline-2-carboxylate](/img/structure/B2878217.png)
![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)


![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)
![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)
